molecular formula C34H30Cl2N6O6 B12779568 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(2-chlorophenyl)-3-oxobutyramide) CAS No. 72845-99-9

2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(2-chlorophenyl)-3-oxobutyramide)

Cat. No.: B12779568
CAS No.: 72845-99-9
M. Wt: 689.5 g/mol
InChI Key: JDEPQIDGFSCDMA-UHFFFAOYSA-N
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Description

Butanamide, 2,2’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(chlorophenyl)-3-oxo-): is a complex organic compound characterized by its biphenyl structure with dimethoxy and azo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 2,2’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(chlorophenyl)-3-oxo-) typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core is synthesized through a Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, followed by the introduction of azo and amide functional groups through subsequent reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butanamide, 2,2’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(chlorophenyl)-3-oxo-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the azo groups.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines from the azo groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its biphenyl structure and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used as a probe to study biochemical pathways involving azo compounds. Its ability to undergo reduction makes it useful in studying enzymatic reactions.

Medicine

Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical compounds. The presence of amide and azo groups can be exploited to develop drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of dyes and pigments due to its azo groups. It may also find applications in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Butanamide, 2,2’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(chlorophenyl)-3-oxo-) involves its interaction with molecular targets through its functional groups. The azo groups can undergo reduction to form amines, which can then interact with biological molecules. The biphenyl core provides a rigid structure that can facilitate binding to specific targets, while the amide groups can form hydrogen bonds with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Butanamide, 2,2’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(chlorophenyl)-3-oxo-) lies in its combination of biphenyl, azo, and amide groups. This combination provides a versatile platform for various chemical reactions and applications, making it distinct from other similar compounds.

Properties

CAS No.

72845-99-9

Molecular Formula

C34H30Cl2N6O6

Molecular Weight

689.5 g/mol

IUPAC Name

2-[[4-[4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-N-(2-chlorophenyl)-3-oxobutanamide

InChI

InChI=1S/C34H30Cl2N6O6/c1-19(43)31(33(45)37-25-11-7-5-9-23(25)35)41-39-27-15-13-21(17-29(27)47-3)22-14-16-28(30(18-22)48-4)40-42-32(20(2)44)34(46)38-26-12-8-6-10-24(26)36/h5-18,31-32H,1-4H3,(H,37,45)(H,38,46)

InChI Key

JDEPQIDGFSCDMA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4Cl)OC)OC

Origin of Product

United States

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